K201 free base K201 free base Potent inhibitor of the ryanodine receptor 2 (RYR2); High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 145903-06-6
VCID: VC0006246
InChI: InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3
SMILES: COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4
Molecular Formula: C25H32N2O2S
Molecular Weight: 424.6 g/mol

K201 free base

CAS No.: 145903-06-6

Cat. No.: VC0006246

Molecular Formula: C25H32N2O2S

Molecular Weight: 424.6 g/mol

* For research use only. Not for human or veterinary use.

K201 free base - 145903-06-6

Specification

CAS No. 145903-06-6
Molecular Formula C25H32N2O2S
Molecular Weight 424.6 g/mol
IUPAC Name 3-(4-benzylpiperidin-1-yl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one
Standard InChI InChI=1S/C25H32N2O2S/c1-29-23-7-8-24-22(18-23)19-27(15-16-30-24)25(28)11-14-26-12-9-21(10-13-26)17-20-5-3-2-4-6-20/h2-8,18,21H,9-17,19H2,1H3
Standard InChI Key KCWGETCFOVJEPI-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4
Canonical SMILES COC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazepine core fused with a methoxy-substituted aromatic ring and a propionyl-linked benzylpiperidine group. This design enhances lipophilicity, facilitating membrane permeability and target engagement .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
Molecular FormulaC25H32N2O2S
Molecular Weight424.6 g/mol
IUPAC Name3-(4-benzyl-1-piperidyl)-1-(7-methoxy-3,5-dihydro-2H-1,4-benzothiazepin-4-yl)propan-1-one
Canonical SMILESCOC1=CC2=C(C=C1)SCCN(C2)C(=O)CCN3CCC(CC3)CC4=CC=CC=C4

Physicochemical Characteristics

K201 free base exhibits moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) but limited aqueous solubility, a trait common to lipophilic compounds. Its partition coefficient (logP) of ~3.2 suggests favorable membrane penetration, critical for intracellular target engagement .

Mechanism of Action

Calcium Channel Modulation

K201 free base acts as a calcium-dependent SERCA inhibitor, preventing calcium reuptake into the sarcoplasmic reticulum. This action elevates cytosolic calcium levels transiently, enhancing cardiac contractility while mitigating pathological calcium overload .

Ryanodine Receptor Interactions

As a partial agonist of ryanodine receptors (RyR2), K201 stabilizes these channels, reducing diastolic calcium leakage and spontaneous arrhythmogenic sparks. This dual modulation balances inotropic and lusitropic effects, distinguishing it from classical calcium channel blockers .

Pharmacological Applications

Cardioprotective Effects

In preclinical models of heart failure, K201 free base improved left ventricular ejection fraction by 18–22% and reduced infarct size by 35% compared to controls. These effects correlate with its ability to attenuate calcium-induced mitochondrial permeability transition pore opening, a key driver of cardiomyocyte apoptosis .

Antiarrhythmic Properties

K201 suppresses early afterdepolarizations (EADs) and delayed afterdepolarizations (DADs) by normalizing calcium handling. In canine models of atrial fibrillation, it restored sinus rhythm in 67% of cases, outperforming amiodarone (45%) .

Comparative Analysis with Related Compounds

Structural Analogues

K201’s benzothiazepine moiety differentiates it from dihydropyridines (e.g., nifedipine) and phenylalkylamines (e.g., verapamil), enabling unique receptor interactions.

Table 2: Functional Comparison with Calcium Modulators

CompoundClassSERCA InhibitionRyR StabilizationClinical Use
K201 Free BaseBenzothiazepineYesYesPreclinical
VerapamilPhenylalkylamineNoNoHypertension
DiltiazemBenzothiazepineNoNoAngina, Arrhythmia

Functional Differences

Unlike verapamil, which non-selectively blocks L-type calcium channels, K201’s RyR2 specificity minimizes negative inotropy. This profile makes it preferable for heart failure with reduced ejection fraction .

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